MC4R Agonist Potency: Tic Mimetic vs. Classic Tic Scaffold
The core scaffold of 1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, as a Tic mimetic, delivered single-digit nanomolar MC4R agonists. The lead compound incorporating this scaffold exhibited an EC50 of 0.54 nM at the human MC4R, confirming that substituting the Tic's nitrogen with a carbon atom maintains potent receptor activation [1]. This potency is comparable to or better than the best Tic-containing peptides from the era, validating this scaffold as a superior bioisostere for this target.
| Evidence Dimension | MC4R Agonist Potency (EC50) |
|---|---|
| Target Compound Data | 0.54 nM (Compound 18 in the series, containing the target scaffold) |
| Comparator Or Baseline | Tic-containing peptide MC4R agonists from prior art (e.g., THIQ with an EC50 of 2.1 nM at hMC4R) |
| Quantified Difference | The target scaffold-based agonist is ~4-fold more potent than the Tic-based comparator THIQ in a comparable binding assay. |
| Conditions | In vitro cAMP accumulation assay using CHO cells expressing the human MC4R. |
Why This Matters
This demonstrates the scaffold's capacity to produce higher-potency agonists, a critical factor for reducing dose size and potential off-target effects in a therapeutic lead.
- [1] BindingDB. (2009). Affinity Data for Human Melanocortin-4 Receptor Agonist. Retrieved from BindingDB (EC50: 0.54 nM). View Source
- [2] GLPBIO. (n.d.). THIQ (GC16069) Product Information. Retrieved from glpbio.com (hMC4R IC50=1.2 nM, EC50=2.1 nM). View Source
